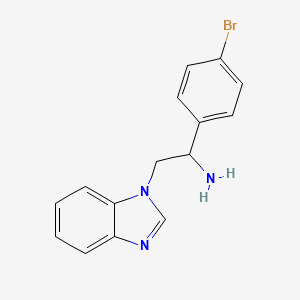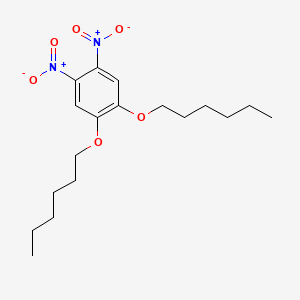![molecular formula C6H7N5O B12111108 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl- CAS No. 57250-40-5](/img/structure/B12111108.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which includes both triazole and triazine rings
Vorbereitungsmethoden
The synthesis of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic route generally includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through the reaction of monosubstituted tetrazine with appropriate reagents.
Cyclization: The intermediate undergoes cyclization to form the fused triazolotriazine ring structure.
Analyse Chemischer Reaktionen
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets and pathways within a system. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes.
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its superior thermostability and energetic properties.
3,7-Bis(fluorodinitromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine: Exhibits high densities and detonation velocities, making it a promising high-energy material.
Eigenschaften
CAS-Nummer |
57250-40-5 |
|---|---|
Molekularformel |
C6H7N5O |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
3,7-dimethyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-3-5(12)11-6(9-8-3)7-4(2)10-11/h1-2H3,(H,7,9,10) |
InChI-Schlüssel |
SGVJENVPQDOZSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N=C(NN2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)



![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)

![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)

![2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-](/img/structure/B12111102.png)

